Cas no 83800-83-3 (4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-)

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-, is a heterocyclic compound featuring a quinazolinone core substituted with a 4-(trifluoromethyl)phenyl group at the 2-position. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl moiety. The quinazolinone scaffold is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in bioactive molecules. This compound is particularly valuable in drug discovery and development, where its structural features may contribute to improved binding affinity and selectivity for target proteins. Its synthetic utility also extends to applications in materials science and agrochemical research. High purity and well-characterized synthesis routes ensure reproducibility for research and industrial applications.
4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- structure
83800-83-3 structure
Product name:4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-
CAS No:83800-83-3
MF:C15H9N2OF3
MW:290.23996
MDL:MFCD20259816
CID:668428
PubChem ID:135566970

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-
    • 2-[4-(trifluoromethyl)phenyl]-1H-quinazolin-4-one
    • 2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
    • CHEMBL2419892
    • AKOS015943028
    • Z1223665758
    • 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
    • 4-Hydroxy-2-(4-trifluoromethylphenyl)quinazoline
    • SCHEMBL11284110
    • BDBM50439825
    • 2-[4-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
    • 06R
    • Q27449876
    • DTXSID30568961
    • LSKQRMBPLLMJRR-UHFFFAOYSA-N
    • 83800-83-3
    • 2-(4-(TRIFLUOROMETHYL)PHENYL)QUINAZOLIN-4(3H)-ONE
    • 2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One
    • MDL: MFCD20259816
    • Inchi: InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21)
    • InChI Key: LSKQRMBPLLMJRR-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=O)N=C(C3=CC=C(C=C3)C(F)(F)F)N2

Computed Properties

  • Exact Mass: 290.06669740g/mol
  • Monoisotopic Mass: 290.06669740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 41.5Ų

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM217212-1g
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
83800-83-3 95%
1g
$748 2021-08-04
Alichem
A019125183-1g
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3h)-one
83800-83-3 95%
1g
$817.71 2023-08-31
eNovation Chemicals LLC
Y1293712-100mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
100mg
$455 2025-02-21
eNovation Chemicals LLC
Y1293712-250mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
250mg
$1115 2025-02-21
eNovation Chemicals LLC
Y1293712-100mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
100mg
$455 2025-02-25
eNovation Chemicals LLC
Y1293712-250mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
250mg
$1115 2024-07-28
eNovation Chemicals LLC
Y1293712-100mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
100mg
$455 2024-07-28
Crysdot LLC
CD11048723-1g
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
83800-83-3 95+%
1g
$792 2024-07-18
eNovation Chemicals LLC
Y1293712-50mg
2-(4-Trifluoromethyl-phenyl)-quinazolin-4-ol
83800-83-3 95%
50mg
$340 2024-07-28
Chemenu
CM217212-1g
2-(4-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one
83800-83-3 95%
1g
$825 2022-08-31

Additional information on 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]-

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3)

The compound 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3) is a highly specialized organic molecule belonging to the quinazolinone family. Quinazolinones are a class of heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms in a six-membered ring fused to a benzene ring. The presence of the trifluoromethyl group at the para position of the phenyl ring introduces unique electronic and steric properties, making this compound particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science.

Structural Features and Synthesis

The molecular structure of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- is characterized by a quinazolinone core with a trifluoromethyl-substituted phenyl group at the 2-position. This substitution pattern enhances the compound's stability and bioavailability, making it a promising candidate for drug development. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and cyclization processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

Chemical Properties and Applications

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- exhibits excellent thermal stability and solubility in organic solvents, which are critical properties for its use in various industrial applications. In the pharmaceutical industry, this compound has shown potential as a lead molecule for anti-cancer drug development due to its ability to inhibit specific kinases involved in tumor progression. Recent studies have demonstrated its efficacy in targeting protein kinase B (PKB/Akt), a key regulator of cell survival and proliferation.

In agrochemicals, this compound has been explored as a potential herbicide due to its ability to inhibit key enzymes in plant metabolism. Its trifluoromethyl group contributes to its selectivity towards specific weed species while minimizing toxicity to crops. This dual functionality makes it a versatile molecule with broad applicability across multiple sectors.

Recent Research Developments

Recent research has focused on optimizing the biological activity of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- through structural modifications. For instance, studies have investigated the impact of substituent variations on the compound's binding affinity to target proteins. These findings have paved the way for the development of more potent derivatives with improved pharmacokinetic profiles.

Moreover, computational chemistry techniques such as molecular docking and quantum mechanics have been employed to understand the interaction mechanisms of this compound with biological targets. These insights are crucial for rational drug design and have significantly accelerated the discovery process.

Environmental Considerations and Safety

As with any chemical compound, understanding the environmental impact of 4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- is essential. Recent studies have evaluated its biodegradability and potential toxicity to aquatic organisms. Results indicate that under controlled conditions, the compound exhibits low toxicity and moderate biodegradation rates, suggesting that it can be safely integrated into industrial processes with proper waste management practices.

In terms of safety handling, standard laboratory precautions should be followed when working with this compound. Gloves, protective eyewear, and appropriate ventilation are recommended to minimize exposure risks.

Conclusion

4(1H)-Quinazolinone, 2-[4-(trifluoromethyl)phenyl]- (CAS No. 83800-83-3) stands out as a versatile and promising molecule with applications across multiple industries. Its unique structural features, combined with recent advancements in synthesis and application research, position it as a key player in modern chemical innovation. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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